molecular formula C9H7BrO B1449026 1-Bromo-2-ethynyl-4-methoxybenzene CAS No. 1011736-13-2

1-Bromo-2-ethynyl-4-methoxybenzene

Cat. No. B1449026
CAS RN: 1011736-13-2
M. Wt: 211.05 g/mol
InChI Key: WZRBSPYGAGUOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-2-ethynyl-4-methoxybenzene” is a chemical compound with the molecular formula C9H7BrO . It has a molecular weight of 211.06 .


Molecular Structure Analysis

The InChI code for “1-Bromo-2-ethynyl-4-methoxybenzene” is 1S/C9H7BrO/c1-3-7-4-5-8 (11-2)6-9 (7)10/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Electrophilic Aromatic Substitution

1-Bromo-2-ethynyl-4-methoxybenzene can undergo electrophilic aromatic substitution . This is a reaction in which an atom, usually hydrogen, bonded to an aromatic system is replaced by an electrophile . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This mechanism is used in the synthesis of various benzene derivatives .

Brominating Reagent

4-Bromoanisole, a compound similar to 1-Bromo-2-ethynyl-4-methoxybenzene, is used as a brominating reagent . It is formed as a reaction product in the reaction between HOBr and anisole . This suggests that 1-Bromo-2-ethynyl-4-methoxybenzene could also be used as a brominating reagent in similar reactions.

Suzuki Coupling

Suzuki coupling of 4-bromoanisole with phenylboronic acid catalyzed by palladium pincer complexes has been studied . Given the structural similarity, 1-Bromo-2-ethynyl-4-methoxybenzene could potentially be used in Suzuki coupling reactions, which are used to form carbon-carbon bonds.

Synthesis of Photoluminescent Compounds

4-Ethynylanisole, a compound similar to 1-Bromo-2-ethynyl-4-methoxybenzene, has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition . This suggests that 1-Bromo-2-ethynyl-4-methoxybenzene could also be used in the synthesis of photoluminescent compounds.

Formation of Functionalized Cyclopentenes

1,3-dipolar cycloaddition of acceptor-cyclopropylmethylsilanes affords functionalized cyclopentenes in good yields . 4-Ethynylanisole was used in this process , suggesting that 1-Bromo-2-ethynyl-4-methoxybenzene could also be used in the formation of functionalized cyclopentenes.

Mass Spectrometry Studies

The mass spectrum of 1-Bromo-2-ethynyl-4-methoxybenzene could be studied for research purposes . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.

Safety and Hazards

The safety information for “1-Bromo-2-ethynyl-4-methoxybenzene” indicates a GHS07 pictogram, which represents a warning . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

The primary target of “1-Bromo-2-ethynyl-4-methoxybenzene” is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :

Biochemical Pathways

The biochemical pathways affected by “1-Bromo-2-ethynyl-4-methoxybenzene” involve the electrophilic aromatic substitution reactions of benzene . These reactions are part of the broader class of reactions involving carbocation intermediates, which also include S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .

Result of Action

The result of the action of “1-Bromo-2-ethynyl-4-methoxybenzene” is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate formed in the first step of the reaction, yielding a substituted benzene ring .

Action Environment

The action of “1-Bromo-2-ethynyl-4-methoxybenzene” can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substances that can act as bases Additionally, the stability of the compound and its efficacy can be influenced by factors such as temperature and pH

properties

IUPAC Name

1-bromo-2-ethynyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRBSPYGAGUOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-ethynyl-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-ethynyl-4-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-ethynyl-4-methoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-ethynyl-4-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-ethynyl-4-methoxybenzene
Reactant of Route 6
1-Bromo-2-ethynyl-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.